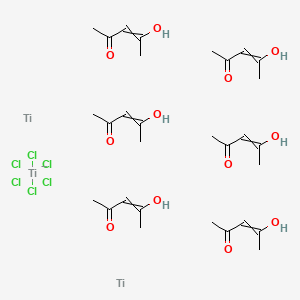![molecular formula C11H21ClN4O4 B12507220 2-Amino-6-({[2-(3-methyldiazirin-3-yl)ethoxy]carbonyl}amino)hexanoic acid hydrochloride](/img/structure/B12507220.png)
2-Amino-6-({[2-(3-methyldiazirin-3-yl)ethoxy]carbonyl}amino)hexanoic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-6-({[2-(3-methyldiazirin-3-yl)ethoxy]carbonyl}amino)hexanoic acid hydrochloride is a diazirine-containing lysine amino acid derivative. This compound is notable for its use in photoaffinity labeling, a technique used to study protein-protein interactions and identify molecular targets in biological systems. The diazirine group in the compound can form covalent bonds with nearby molecules upon exposure to UV light, making it a valuable tool in biochemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-({[2-(3-methyldiazirin-3-yl)ethoxy]carbonyl}amino)hexanoic acid hydrochloride involves several steps. The key steps include the introduction of the diazirine group and the formation of the lysine derivative. The reaction typically starts with the preparation of the diazirine intermediate, followed by its coupling with a lysine derivative under specific reaction conditions. Common reagents used in the synthesis include methanesulfonic acid and phenylhydrazine hydrochloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-6-({[2-(3-methyldiazirin-3-yl)ethoxy]carbonyl}amino)hexanoic acid hydrochloride undergoes various chemical reactions, including:
Photoaffinity Labeling: Upon exposure to UV light (~360 nm), the diazirine group forms a highly reactive carbene intermediate that can covalently bond with nearby molecules.
Substitution Reactions: The amino and carboxyl groups in the compound can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
UV Light: Used for photoaffinity labeling to activate the diazirine group.
Methanesulfonic Acid: Used in the synthesis of the diazirine intermediate.
Major Products Formed
The major products formed from these reactions include covalently bonded complexes with target proteins or other molecules, which can be analyzed to identify molecular interactions and binding sites.
Wissenschaftliche Forschungsanwendungen
2-Amino-6-({[2-(3-methyldiazirin-3-yl)ethoxy]carbonyl}amino)hexanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a photo-crosslinking agent to study molecular interactions and reaction mechanisms.
Medicine: Utilized in drug discovery to identify potential drug targets and validate their interactions.
Industry: Applied in the development of biochemical probes and tools for research and diagnostic purposes.
Wirkmechanismus
The primary mechanism of action of 2-Amino-6-({[2-(3-methyldiazirin-3-yl)ethoxy]carbonyl}amino)hexanoic acid hydrochloride involves the formation of a reactive carbene intermediate upon exposure to UV light. This intermediate can covalently bond with nearby molecules, allowing for the identification of molecular interactions and binding sites. The compound targets proteins and other biomolecules, enabling the study of their interactions and functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Fmoc-L-photo-leucine
- Fmoc-L-photo-methionine
- Fmoc-L-Photo-Phe-OH
- H-L-Photo-Proline hydrochloride
- 6-Azido-hexanoic acid
- 4-Pentynoic acid
- Methyl-o-nitropiperonyllysine
- Fmoc-azidolysine
- SDA (NHS-Diazirine)
- L-C-Propargylglycine
Uniqueness
2-Amino-6-({[2-(3-methyldiazirin-3-yl)ethoxy]carbonyl}amino)hexanoic acid hydrochloride is unique due to its specific diazirine group, which allows for efficient photoaffinity labeling. This makes it particularly valuable for studying protein-protein interactions and identifying molecular targets in complex biological systems.
Eigenschaften
Molekularformel |
C11H21ClN4O4 |
|---|---|
Molekulargewicht |
308.76 g/mol |
IUPAC-Name |
2-amino-6-[2-(3-methyldiazirin-3-yl)ethoxycarbonylamino]hexanoic acid;hydrochloride |
InChI |
InChI=1S/C11H20N4O4.ClH/c1-11(14-15-11)5-7-19-10(18)13-6-3-2-4-8(12)9(16)17;/h8H,2-7,12H2,1H3,(H,13,18)(H,16,17);1H |
InChI-Schlüssel |
NFYRMQZAZIBQET-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(N=N1)CCOC(=O)NCCCCC(C(=O)O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-benzyl-2-(2,4,6-trichlorophenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;tetrafluoroborate](/img/structure/B12507137.png)
![2(1H)-Quinoxalinone, 3-[(1E)-2-(3-pyridinyl)ethenyl]-](/img/structure/B12507141.png)


![9-chloro-6λ6-thia-7,10-diazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraene 6-oxide](/img/structure/B12507176.png)


![(1R,3E,4S)-3-(hydroxyimino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B12507188.png)

![N-[(3,5-dimethylphenyl)[2-(diphenylphosphanyl)phenyl]methyl]-2-methylpropane-2-sulfinamide](/img/structure/B12507200.png)


![2-[N-Methyl-3-(methyldisulfanyl)propanamido]propanoic acid](/img/structure/B12507228.png)
![5-Phenyl-2,6,7,11-tetrazatricyclo[7.4.0.03,7]trideca-1,3,5-trien-8-one](/img/structure/B12507241.png)
